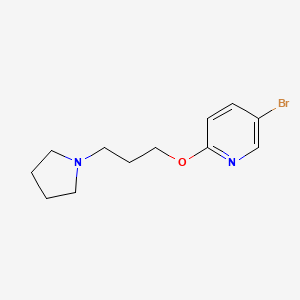

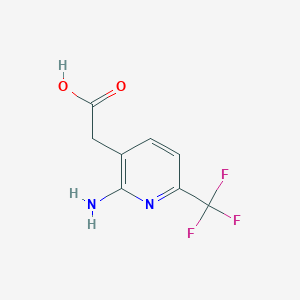

![molecular formula C14H16N2O5 B1409255 Ethyl 8-(2-ethoxy-2-oxoethoxy)imidazo[1,2-a]pyridine-3-carboxylate CAS No. 1803573-09-2](/img/structure/B1409255.png)

Ethyl 8-(2-ethoxy-2-oxoethoxy)imidazo[1,2-a]pyridine-3-carboxylate

Vue d'ensemble

Description

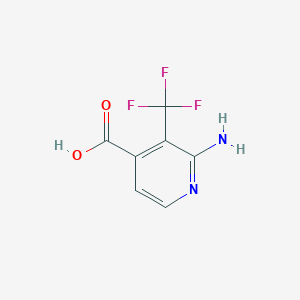

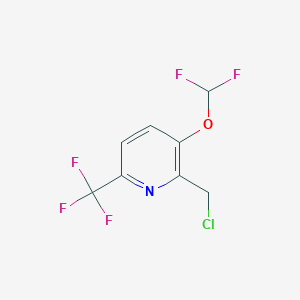

Ethyl 8-(2-ethoxy-2-oxoethoxy)imidazo[1,2-a]pyridine-3-carboxylate is a chemical compound with the molecular formula C14H16N2O5 . It belongs to the class of imidazo[1,2-a]pyridine analogues, which have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .

Synthesis Analysis

A convenient and novel two-step one-pot method has been developed for the synthesis of 3-substituted imidazo[1,2-a]pyridines . This method involves the reaction of heterocyclic amines and N, N-dimethylformamide dimethyl acetate with active electrophiles .Molecular Structure Analysis

The molecular structure of this compound includes an imidazo[1,2-a]pyridine core, which is an important fused bicyclic 5,6 heterocycle . This core is substituted at the 3-position with a carboxylate group, and at the 8-position with a 2-ethoxy-2-oxoethoxy group .Chemical Reactions Analysis

The synthesis of this compound involves a reaction of heterocyclic amines with N, N-dimethylformamide dimethyl acetate, followed by condensation with active electrophiles . The exact chemical reactions involved in the synthesis of this specific compound are not detailed in the available literature.Physical And Chemical Properties Analysis

This compound is a white solid with a molecular weight of 292.29 . Further physical and chemical properties are not detailed in the available literature.Applications De Recherche Scientifique

Organic Synthesis

Imidazo[1,2-a]pyridines are crucial in organic synthesis due to their versatility and reactivity. The ethyl ester group in the compound can act as a leaving group or be transformed into other functional groups, facilitating the synthesis of complex molecules. This compound can undergo various reactions, including radical reactions, to create a wide array of derivatives with potential applications in material science and drug development .

Pharmaceutical Chemistry

In pharmaceutical chemistry, the imidazo[1,2-a]pyridine core is associated with a broad spectrum of biological activities. The compound could be used as a precursor for the synthesis of molecules with antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties. Its modification through different chemical reactions can lead to the discovery of new therapeutic agents .

Medicinal Chemistry

The imidazo[1,2-a]pyridine moiety is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry. Ethyl 8-(2-ethoxy-2-oxoethoxy)imidazo[1,2-a]pyridine-3-carboxylate could serve as a key intermediate in the design of drugs targeting various diseases, including those affecting the central nervous system, such as sedatives and anxiolytics .

Catalysis

This compound can be used in catalysis research, particularly in the development of new catalysts for organic transformations. Its structure allows for the exploration of novel catalytic cycles and the enhancement of reaction efficiencies, which is crucial for sustainable and green chemistry practices .

Material Science

Due to its structural character, the imidazo[1,2-a]pyridine scaffold is also useful in material science. It can be incorporated into polymers or small molecules to alter their electronic and photophysical properties, which is beneficial for creating advanced materials for electronics and photonics .

Environmental Chemistry

In environmental chemistry, the compound’s potential for easy modification makes it a candidate for the development of sensors and indicators. These could be used to detect environmental pollutants or changes in conditions, contributing to environmental monitoring and protection .

Biochemistry

In biochemistry, the compound could be utilized to study enzyme-substrate interactions, given its reactive nature. It can serve as a substrate or inhibitor in enzymatic assays, helping to elucidate the mechanisms of action of various enzymes .

Analytical Chemistry

Lastly, in analytical chemistry, derivatives of this compound could be synthesized to serve as standards or reagents in chromatography, mass spectrometry, or spectroscopy. These applications are essential for the qualitative and quantitative analysis of complex mixtures in research and industry .

Orientations Futures

Mécanisme D'action

Target of Action

Ethyl 8-(2-ethoxy-2-oxoethoxy)imidazo[1,2-a]pyridine-3-carboxylate is a derivative of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry

Mode of Action

Imidazo[1,2-a]pyridines are known to undergo direct functionalization through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Biochemical Pathways

The functionalization of imidazo[1,2-a]pyridines is known to be an efficient strategy for the construction of imidazo[1,2-a]pyridine derivatives .

Propriétés

IUPAC Name |

ethyl 8-(2-ethoxy-2-oxoethoxy)imidazo[1,2-a]pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O5/c1-3-19-12(17)9-21-11-6-5-7-16-10(8-15-13(11)16)14(18)20-4-2/h5-8H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWCLMDAHKVYOCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC=CN2C1=NC=C2C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 8-(2-ethoxy-2-oxoethoxy)imidazo[1,2-a]pyridine-3-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

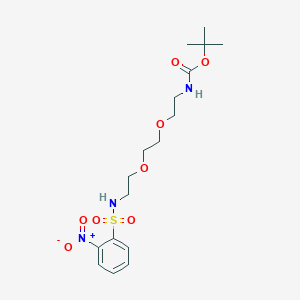

![[4-(Cyanomethylamino)phenyl]carbamic acid tert-butyl ester](/img/structure/B1409178.png)